molecular formula C54H84O23 B13399272 (2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

Cat. No.: B13399272
M. Wt: 1101.2 g/mol
InChI Key: PILQWZHCDDQXGP-ZRYFDZRSSA-N
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Description

The compound (2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple stereocenters and diverse functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Stepwise assembly of the hexacyclic core: This involves the formation of the hexacyclic structure through a series of cyclization reactions.

    Functional group modifications: Introduction of hydroxyl, acetyloxy, and other functional groups through selective reactions.

    Stereocontrol: Use of chiral catalysts or auxiliaries to ensure the correct stereochemistry at each stereocenter.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve:

    Optimization of reaction conditions: Scaling up the reactions while maintaining high yields and purity.

    Use of automated synthesis equipment: To ensure reproducibility and efficiency in large-scale production.

    Purification techniques: Advanced methods such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular targets: Specific enzymes or receptors that the compound interacts with.

    Pathways involved: The biochemical pathways that are modulated by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid: is unique due to its specific stereochemistry and functional group arrangement.

    Other similar compounds: Compounds with similar hexacyclic structures or functional groups but different stereochemistry or substituents.

This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C54H84O23

Molecular Weight

1101.2 g/mol

IUPAC Name

(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C54H84O23/c1-22(24(3)69-25(4)57)44(66)68-21-54-23(2)42-49(5,6)17-27(54)26-11-12-30-50(7)15-14-31(51(8,20-56)29(50)13-16-52(30,9)53(26,10)18-32(54)71-42)72-48-40(74-47-37(62)35(60)45(67)76-77-47)38(63)39(41(75-48)43(64)65)73-46-36(61)34(59)33(58)28(19-55)70-46/h11,22-24,27-42,45-48,55-56,58-63,67H,12-21H2,1-10H3,(H,64,65)/t22?,23?,24?,27-,28+,29?,30?,31?,32-,33-,34-,35-,36-,37-,38+,39-,40+,41+,42-,45-,46-,47-,48?,50+,51-,52-,53-,54-/m1/s1

InChI Key

PILQWZHCDDQXGP-ZRYFDZRSSA-N

Isomeric SMILES

CC1[C@@H]2C(C[C@H]3[C@@]1([C@H](O2)C[C@@]4(C3=CCC5[C@]4(CCC6[C@@]5(CCC([C@]6(C)CO)OC7[C@H]([C@H]([C@H]([C@H](O7)C(=O)O)O[C@@H]8[C@@H]([C@@H]([C@@H]([C@@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](OO9)O)O)O)C)C)C)COC(=O)C(C)C(C)OC(=O)C)(C)C

Canonical SMILES

CC1C2C(CC3C1(C(O2)CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(OO9)O)O)O)C)C)C)COC(=O)C(C)C(C)OC(=O)C)(C)C

Origin of Product

United States

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